molecular formula C10H15NOS B7500351 N,5-dimethyl-4-propylthiophene-2-carboxamide

N,5-dimethyl-4-propylthiophene-2-carboxamide

Cat. No. B7500351
M. Wt: 197.30 g/mol
InChI Key: DFPRQNCNUZTZTA-UHFFFAOYSA-N
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Description

N,5-dimethyl-4-propylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DPTC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

N,5-dimethyl-4-propylthiophene-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been investigated for its potential use as a drug delivery agent.

Mechanism of Action

The exact mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide is not fully understood. However, it has been suggested that N,5-dimethyl-4-propylthiophene-2-carboxamide may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N,5-dimethyl-4-propylthiophene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain management. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been found to possess antitumor properties, and has been investigated for its potential use in cancer therapy. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide has been shown to regulate glucose and lipid metabolism, which may make it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N,5-dimethyl-4-propylthiophene-2-carboxamide. One potential direction is to investigate its potential use as a drug delivery agent, as it has been shown to possess good solubility and stability properties. Another direction is to investigate its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to regulate glucose and lipid metabolism. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide and its potential therapeutic applications.

Synthesis Methods

N,5-dimethyl-4-propylthiophene-2-carboxamide can be synthesized by reacting 5-methyl-2-propylthiophene-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine. The resulting product is then purified by recrystallization to obtain pure N,5-dimethyl-4-propylthiophene-2-carboxamide.

properties

IUPAC Name

N,5-dimethyl-4-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-4-5-8-6-9(10(12)11-3)13-7(8)2/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPRQNCNUZTZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-4-propylthiophene-2-carboxamide

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